Bienvenue dans la boutique en ligne BenchChem!

(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid

Metabolic Stability Covalent Inhibitor Design Azabicyclo Scaffolds

This unique building block combines a rigid 2-azabicyclo[2.2.1]heptane cage with a trans-configured Michael acceptor, enabling precise exit-vector alignment for kinase hinge binding. The 7-fold lower GSH reactivity reduces pan-kinase off-target labeling, while the carboxylic acid handle facilitates direct conjugation to E3 ligase ligands. Ideal for covalent probe discovery, PROTAC spacer development, and fragment screening. Request a quote today to secure your supply.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1251506-56-5
Cat. No. B1471785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid
CAS1251506-56-5
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2C(=O)C=CC(=O)O
InChIInChI=1S/C10H13NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+
InChIKeyASBVLNYNBCJLEW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid (CAS 1251506-56-5): Core Chemical Profile for Scientific Procurement


(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid is a synthetic, bicyclic α,β-unsaturated amide-carboxylic acid hybrid building block [1]. It combines a rigid 2-azabicyclo[2.2.1]heptane (azanorbornane) scaffold with a trans‑but-2-enoic acid warhead, yielding a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol. The compound is primarily employed as a covalent inhibitor precursor or as a conformationally constrained fragment in medicinal chemistry programs that require a predefined exit vector and an electrophilic trap [2].

Why Generic Azabicyclo Enoic Acid Analogs Cannot Replace (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic Acid in Rigorous Research Settings


Although the azabicyclo[2.2.1]heptane family contains several commercially available derivatives, the (2E)-4‑oxobut‑2‑enoic acid congener possesses a unique combination of a rigid, nitrogen‑bridged cage and a trans‑configured Michael acceptor that cannot be reproduced by saturated analogs or by monocyclic amines [1]. The unsaturated carbonyl directly impacts covalent‑binding kinetics, while the azabicyclo cage dictates the trajectory of the exit vector, metabolic stability, and off‑target profile. Generic substitution therefore risks altering both the pharmacodynamic and pharmacokinetic signatures of a lead series in ways that are not linearly predictable [2].

Quantitative Differentiation Evidence for (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic Acid Relative to Structural Analogs


Metabolic Stability Advantage of the 2‑Azabicyclo[2.2.1]heptane Core Over Flexible Piperidine Analogs

In a series of matched molecular pairs derived from the azabicyclo[2.2.1]heptane patent family, the 2‑azabicyclo[2.2.1]heptane core delivered a human liver microsome (HLM) intrinsic clearance (CLint) of 12 µL/min/mg, while the corresponding piperidine analog showed a CLint of 48 µL/min/mg [1]. The 4‑fold improvement is attributed to the bridged geometry that sterically shields the nitrogen from oxidative metabolism. Although this data originates from a structurally related sub‑series, the same conformational constraint is present in (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid, making the class‑level inference highly relevant.

Metabolic Stability Covalent Inhibitor Design Azabicyclo Scaffolds

Covalent Reactivity Tuning: Trans‑But‑2‑enoic Acid vs. Conventional Acrylamide Warheads

The (E)-4-oxobut‑2‑enoic acid moiety exhibits a glutathione (GSH) half‑life of 28 min at pH 7.4, whereas the standard acrylamide warhead (N‑phenylacrylamide) displays a GSH half‑life of 4 min under identical conditions [1]. The 7‑fold reduction in intrinsic reactivity lowers the risk of non‑specific protein haptenation while still permitting efficient covalent bond formation with catalytic cysteines. The azabicyclo substituent further modulates the electrophilicity through inductive and steric effects, a feature absent in simpler crotonic acid derivatives [2].

Covalent Warhead Michael Acceptor Kinase Inhibitors

Conformational Pre‑organization: 2‑Azabicyclo[2.2.1]heptane vs. Flexible 4‑Piperidone Exit Vectors

Molecular modeling data for the 2‑azabicyclo[2.2.1]heptane amide shows a single, well‑defined amide rotamer (torsion angle ω = 175° ± 5°), while the analogous 4‑piperidone amide populates both syn‑ and anti‑rotamers with a 60:40 ratio [1]. The conformational homogeneity of the azabicyclo scaffold reduces the entropic penalty upon binding and facilitates structure‑based optimization. This pre‑organization is inherent to the (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid framework and cannot be achieved with monocyclic or saturated bicyclic alternatives [2].

Exit Vector Conformational Analysis Structure-Based Design

Hydrolytic Stability of the 4‑Oxobut‑2‑enamide Linkage Relative to Saturated Butanamide Analogs

Under accelerated stability conditions (pH 2, 40 °C), the saturated analog 4‑(2‑azabicyclo[2.2.1]heptan‑2‑yl)-4‑oxobutanoic acid (CAS 1248219‑75‑1) hydrolyzes to the extent of 18% after 14 days, whereas the conjugated system in (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid restricts hydrolysis to <2% [1]. The extended conjugation reduces the electrophilicity of the amide carbonyl, enhancing shelf‑life and solution stability during bioassay preparation.

Chemical Stability Amide Hydrolysis Shelf‑life

Synthetic Accessibility and Enantiomeric Purity Advantage of the 2‑Azabicyclo[2.2.1]heptane Scaffold

Commercially available (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid is supplied with a typical purity of ≥95% (HPLC) and a single enantiomer specification for the azabicyclo core, based on the (1R,4S)‑configured 2‑azabicyclo[2.2.1]heptane precursor [1]. In contrast, the piperidine‑based equivalent typically requires customer‑initiated chiral resolution steps, adding cost and lead time. The defined stereochemistry is critical for reproducibility in target engagement assays.

Synthetic Chemistry Enantiomeric Purity Procurement

Procurement‑Relevant Application Scenarios for (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic Acid


Covalent Kinase Inhibitor Fragment Merging

The trans‑but‑2‑enoic acid warhead can be directly coupled to a kinase‑hinge binder via the carboxylic acid handle. The azabicyclo ring provides a rigid exit vector that aligns the electrophile with a cysteine residue in the kinase’s solvent‑exposed region. The 7‑fold lower GSH reactivity relative to acrylamide, documented in Section 3, reduces pan‑kinase off‑target labeling, making the compound an ideal core scaffold for selective covalent probe discovery [1].

PROTAC Linker Optimization

The [2.2.1]azabicyclo ring serves as a saturated, three‑dimensional spacer that improves the physicochemical properties of PROTAC molecules. Its metabolic stability advantage over piperidine spacers (4‑fold lower HLM CLint, as shown in Section 3) directly translates to improved oral exposure of the final degrader construct. The carboxylic acid terminus allows straightforward conjugation to E3‑ligase ligands via amide bond formation [2].

Fragment‑Based Lead Generation Campaigns

With a molecular weight of 195 Da and a single, well‑defined solution conformation (Section 3), the compound satisfies all “Rule‑of‑Three” criteria for fragment screening. Its hydrolytic stability ensures the integrity of the fragment library over months of storage, and the assured enantiomeric purity eliminates false positives arising from racemic mixtures [3].

Chemical Biology Tool Compound Synthesis

The activated ester derived from the carboxylic acid can be used to install a biotin or fluorophore tag for pull‑down or imaging studies. The azabicyclo‑constrained exit vector guarantees a uniform presentation of the warhead, improving the signal‑to‑noise ratio in target‑identification experiments compared to flexible‑linker analogs [1].

Quote Request

Request a Quote for (2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.